molecular formula C26H31F2N3O2 B009670 N-(3-Fluoropropyl)spiroperidol CAS No. 106114-44-7

N-(3-Fluoropropyl)spiroperidol

Cat. No. B009670
M. Wt: 455.5 g/mol
InChI Key: ZTBJFYRPVFYXKB-UHFFFAOYSA-N
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Description

“N-(3-Fluoropropyl)spiroperidol” is a chemical compound with the molecular formula C26H31F2N3O2 . It is used in the field of nuclear medicine for PET imaging of dopamine receptors in humans .


Synthesis Analysis

The synthesis of “N-(3-Fluoropropyl)spiroperidol” involves N-alkylation of spiroperidol with no-carrier-added (NCA) 1-bromo-2-[18F]-fluoroethane (2b), 1-[18F]fluoro-3-iodopropane (2c), and 1-bromo-3-[18F]fluoropropane (2d) .


Molecular Structure Analysis

The molecular structure of “N-(3-Fluoropropyl)spiroperidol” is represented by the formula C26H31F2N3O2 . More detailed structural information can be found in dedicated chemical databases .


Chemical Reactions Analysis

“N-(3-Fluoropropyl)spiroperidol” is synthesized for PET imaging of dopamine receptors in humans . The compound shows high affinity for dopamine receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Fluoropropyl)spiroperidol” can be found in various chemical databases .

Future Directions

“N-(3-Fluoropropyl)spiroperidol” has been synthesized for PET imaging of dopamine receptors in humans . This suggests potential future applications in medical imaging and diagnostics .

properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBJFYRPVFYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147524
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoropropyl)spiroperidol

CAS RN

106114-44-7
Record name N-(3-Fluoropropyl)spiroperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CY Shiue, AP Wolf, LQ Bai, RT Teng - 1989 - osti.gov
There is disclosed radioligands labeled with the position emitting radionuclide [.sup.18 F] suitable for dynamic study in living humans with position emission transaxial tomography. …
Number of citations: 2 www.osti.gov
CY Shiue, LQ Bai, RR Teng, CD Arnett… - Journal of nuclear …, 1987 - Soc Nuclear Med
MATERIALS AND METhODS Synthesis of NCA N-(3.4'89Fluoropropyl) spiroperidol (4) NCA N-(3-['8F] fluoropropyl) spiroperidol was synthesized from two different substrates 2c and 2d …
Number of citations: 17 jnm.snmjournals.org
CY Shiue, LQ Bai, RR Tengt, CD Arnett - J Nucl Med, 1987 - scholar.archive.org
MATERIALS AND METhODS Synthesis of NCA N-(3.4'89Fluoropropyl) spiroperidol (4) NCA N-(3-['8F] fluoropropyl) spiroperidol was synthesized from two different substrates 2c and 2d …
Number of citations: 0 scholar.archive.org

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